N-(4-((2-(cyclohex-1-en-1-yl)ethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
Description
This compound features a hybrid heterocyclic scaffold comprising an oxazole-2-yl moiety linked via a carbamoyl bridge to a 2-(cyclohex-1-en-1-yl)ethyl group, with a 5-methylisoxazole-3-carboxamide substituent. The cyclohexene ring introduces lipophilicity, which may enhance membrane permeability compared to purely aromatic analogs .
Properties
IUPAC Name |
N-[4-[2-(cyclohexen-1-yl)ethylcarbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-11-9-13(21-25-11)16(23)20-17-19-14(10-24-17)15(22)18-8-7-12-5-3-2-4-6-12/h5,9-10H,2-4,6-8H2,1H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEZAIXNSGUIJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-((2-(cyclohex-1-en-1-yl)ethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and isoxazole rings, followed by the introduction of the cyclohexene moiety and the carbamoyl group. Common reagents used in these steps include cyclohexene, ethyl carbamate, and various catalysts to facilitate ring formation and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
“N-(4-((2-(cyclohex-1-en-1-yl)ethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure that contributes to its biological activity. Its molecular formula is C18H22N4O3, with a molecular weight of 342.40 g/mol. The presence of isoxazole and oxazole moieties suggests potential interactions with biological targets, particularly in the central nervous system and cancer treatment.
Scientific Research Applications
-
Anticancer Activity :
- Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The isoxazole group is known for its ability to inhibit tumor growth by interfering with cellular signaling pathways.
- A notable study demonstrated that derivatives of isoxazole could induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .
-
Neurological Disorders :
- The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders such as anxiety and depression. Research into GPR88 receptor agonists has shown promise in modulating neurotransmitter systems, which could be relevant for developing treatments for conditions like schizophrenia .
- Anti-inflammatory Properties :
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Isoxazole A | Anticancer | 10 | |
| Oxazole B | Anti-inflammatory | 5 | |
| GPR88 Agonist | Neurological Modulator | 0.059 |
Table 2: Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity | Comments |
|---|---|---|
| Cyclohexyl group | Increased potency | Enhances lipophilicity |
| Methyl group | Moderate potency | Essential for receptor binding |
| Oxazole moiety | Critical for activity | Facilitates interaction with targets |
Case Studies
- Case Study on Anticancer Effects :
- Neurological Impact Study :
- Anti-inflammatory Research :
Mechanism of Action
The mechanism of action of “N-(4-((2-(cyclohex-1-en-1-yl)ethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide” would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Glisoxepide (N-(4-(N-(Azepan-1-ylcarbamoyl)sulfamoyl)phenethyl)-5-methylisoxazole-3-carboxamide)
Structural Similarities :
- Shares the 5-methylisoxazole-3-carboxamide core.
- Contains a phenethyl backbone.
Key Differences :
- Glisoxepide incorporates a sulfamoyl group and an azepane ring, absent in the target compound.
Pharmacological Implications :
- Glisoxepide’s sulfamoyl group is characteristic of sulfonylurea-class antidiabetic agents, suggesting insulin secretagogue activity. The target compound’s cyclohexene moiety may shift its mechanism toward lipid-mediated pathways or kinase inhibition .
| Parameter | Target Compound | Glisoxepide |
|---|---|---|
| Core Heterocycle | Oxazole + Isoxazole | Isoxazole |
| Key Substituents | Cyclohexene ethyl, carbamoyl | Sulfamoyl, azepane |
| Molecular Weight* | ~420 (estimated) | ~480 (estimated) |
| Likely Solubility | Moderate (lipophilic cyclohexene) | Low (polar sulfamoyl) |
| Therapeutic Hypothesis | Kinase inhibition, anti-inflammatory | Antidiabetic (insulin secretion) |
*Calculated based on structural formulae.
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide ()
Structural Similarities :
- Both contain isoxazole-carboxamide motifs.
- Utilize carboxamide linkages for backbone diversity.
Key Differences :
- The compound features a thiophene ring and diethylaminophenyl group, contrasting with the target’s oxazole and cyclohexene.
- The carboxamide is positioned at the 4-position of the isoxazole (vs. 3-position in the target compound).
Pyrazole Carboxamides ()
Structural Similarities :
- Carboxamide functional group.
- Heterocyclic cores (pyrazole vs. oxazole/isoxazole).
Key Differences :
- Pyrazoles are less electron-deficient than oxazoles/isoxazoles, altering binding interactions.
- The target compound’s cyclohexene substituent enhances 3D complexity compared to simpler alkyl/aryl groups in pyrazole analogs.
| Parameter | Target Compound | Pyrazole Carboxamides (e.g., 4-amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide) |
|---|---|---|
| Heterocycle | Oxazole + Isoxazole | Pyrazole |
| Molecular Weight | ~420 | 154–280 |
| Bioactivity Hypothesis | Enzyme inhibition (kinases, proteases) | Antiviral, anticancer (common in pyrazole derivatives) |
Research Findings and Implications
Biological Activity
N-(4-((2-(cyclohex-1-en-1-yl)ethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazole ring, isoxazole moiety, and a cyclohexene substituent. Its molecular formula is , and it possesses unique physicochemical properties that influence its biological activity.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cell signaling pathways, particularly those linked to inflammatory responses and cancer progression. For instance, the inhibition of acid ceramidase (AC) has been associated with reduced cell proliferation in cancer models .
- Modulation of Receptor Signaling : The compound has potential as an inhibitor of Toll-like receptor 4 (TLR4) signaling, which plays a crucial role in the immune response. This inhibition can be beneficial in treating autoimmune diseases and inflammatory conditions .
- Antimicrobial Activity : Analogous structures have demonstrated inhibitory effects against resistant strains of Mycobacterium tuberculosis, suggesting that this compound may also possess antimicrobial properties .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
Case Studies
- Cancer Therapy : A study highlighted the use of similar oxazole derivatives in reducing tumor growth in xenograft models, indicating the potential application of this compound in oncology .
- Inflammatory Diseases : Clinical trials involving TLR4 inhibitors have shown promise in managing conditions like rheumatoid arthritis, suggesting that this compound could provide similar benefits .
Q & A
Q. How can synthesis conditions for this compound be optimized to improve yield and purity?
Methodological Answer: Optimization requires systematic variation of reaction parameters. For example, temperature (e.g., 60–100°C), solvent selection (polar aprotic solvents like DMF or THF), and catalysts (e.g., palladium-based catalysts) can be tested using Design of Experiments (DoE) to minimize trial-and-error approaches. Statistical methods, such as factorial design, help identify critical factors and interactions . Reaction progress should be monitored via HPLC or TLC, and purification techniques like column chromatography or recrystallization can enhance purity .
Q. What spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
Methodological Answer: A combination of ¹H/¹³C NMR and FT-IR spectroscopy is essential. NMR confirms the presence of cyclohexenyl, oxazole, and isoxazole moieties by matching proton environments and carbon shifts to predicted spectra. IR validates carboxamide (C=O stretch at ~1650 cm⁻¹) and cyclohexenyl (C=C stretch at ~1600 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) provides exact mass verification, while X-ray crystallography (if crystals are obtainable) offers definitive structural proof .
Q. How should researchers design experiments to assess this compound’s biological activity against enzymatic targets?
Methodological Answer: Use in vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric methods) with purified targets like kinases or proteases. Dose-response curves (IC₅₀ determination) and positive/negative controls are critical. Structural analogs (e.g., benzimidazole- or thiadiazole-containing compounds) can be included to benchmark activity. For example, analogs with methoxy substitutions showed enhanced anticancer activity in related studies, suggesting functional group impacts .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: Follow OSHA/GLP guidelines: use fume hoods, nitrile gloves, and lab coats. Material Safety Data Sheets (MSDS) indicate potential hazards (e.g., respiratory irritation). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store at -20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives with improved target affinity?
Methodological Answer: Leverage quantum chemical calculations (e.g., DFT) to map electronic properties and docking simulations (AutoDock Vina, Schrödinger) to predict binding poses. ICReDD’s integrated approach combines computational path searching with experimental validation, reducing development time by 30–50%. For example, modifying the cyclohexenyl group’s steric bulk could optimize receptor interactions .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays). Cross-reference with structurally similar compounds: one study found that replacing oxazole with thiazole in analogs increased antifungal activity by 20%, highlighting moiety-specific effects .
Q. What strategies mitigate challenges in multi-step synthesis, such as low intermediate stability?
Methodological Answer: Protect reactive groups (e.g., carbamoyl) with tert-butoxycarbonyl (Boc) during synthesis. Use low-temperature (-78°C) conditions for unstable intermediates. Ultrasound-assisted methods can accelerate reaction rates by 40% and improve yields in steps involving heterocycle formation .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Methodological Answer: Generate a library of derivatives with systematic substitutions (e.g., cyclohexenyl → cyclopentyl, methyl → trifluoromethyl). Test each variant in bioassays and analyze trends via multivariate regression. For instance, a study on benzimidazole analogs found that adding electron-withdrawing groups increased receptor binding affinity by 35% .
Q. What solvent systems optimize reactivity in carboxamide-forming reactions?
Methodological Answer: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in carboxamide coupling. For hydrophobic intermediates, dichloromethane or toluene with phase-transfer catalysts (e.g., TBAB) improves yield. Solvent-free microwave-assisted synthesis has also achieved 85% yield in similar carboxamide syntheses .
Q. How can the compound’s stability under varying pH and temperature conditions be rigorously evaluated?
Methodological Answer: Conduct accelerated stability studies: incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Buffered solutions (pH 2–9) assess pH susceptibility. Related compounds showed 90% stability at pH 7 but degraded rapidly at pH <3, suggesting formulation in neutral buffers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
